Soyasapogenol B

Catalog No.
S563786
CAS No.
595-15-3
M.F
C30H50O3
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Soyasapogenol B

CAS Number

595-15-3

Product Name

Soyasapogenol B

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1

InChI Key

YOQAQNKGFOLRGT-UXXABWCISA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C

Synonyms

soyasapogenol B

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O

Soyasapogenol B is a naturally occurring triterpenoid compound primarily found in soybeans (Glycine max) and other legumes. It belongs to the group of soyasaponins, which are glycosides known for their diverse biological activities. The chemical structure of soyasapogenol B is characterized by a pentacyclic triterpene framework, specifically the oleanane-type skeleton, with hydroxyl groups at specific positions that contribute to its biological properties.

Neuroprotective Potential

Studies suggest that SB may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and dementia.

  • A study in mice demonstrated that SB, alongside genistein, effectively attenuated lipopolysaccharide-induced memory impairment by modulating specific pathways involved in brain function PubMed: .
  • Further research is needed to explore the mechanisms and potential therapeutic applications of SB in humans.

Potential for Functional Foods

SB's bioavailability and its presence in human plasma after consuming soy-based diets suggest its potential use in developing functional foods PubMed Central: .

  • Research on SB's absorption and metabolism is crucial for understanding its potential health effects and developing effective functional food formulations.

Investigating Soyasaponin Metabolism

SB plays a crucial role in understanding the metabolism of soyasaponins.

  • Studies in rats have shown that SB exhibits a high level of bioavailability and undergoes extensive metabolism in the liver PubMed Central: .
  • This research helps elucidate the fate of soyasaponins in the body and their potential bioactivity.

Exploration of the Rhizosphere Microbiome

SB might influence the composition of microbes in the rhizosphere, the zone around plant roots where specific microbial communities exist PubMed Central: .

  • Understanding the interactions between SB and the rhizosphere microbiome could contribute to developing strategies for sustainable agriculture and enhancing plant health.
, including:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidized derivatives.
  • Reduction: Reducing agents like sodium borohydride can convert soyasapogenol B into alcohols or other reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur under acidic or basic conditions, allowing for the introduction of various substituents onto the molecule.

Soyasapogenol B exhibits a range of biological activities:

  • Anti-cancer Properties: It has been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and colon cancer cells. Studies indicate that soyasapogenol B may induce apoptosis through caspase-mediated pathways and affect cell cycle dynamics by increasing sub-G1 apoptotic cells .
  • Anti-viral Effects: Research suggests that it possesses anti-viral properties, potentially inhibiting viral replication in certain contexts .
  • Bone Health: Soyasapogenol B influences osteoblast differentiation through MAPK signaling pathways, promoting bone formation .

The synthesis of soyasapogenol B involves enzymatic processes primarily derived from its precursor, sophoradiol. The key enzyme responsible for its biosynthesis is cytochrome P450 monooxygenase (CYP93E1), which hydroxylates the C-24 methyl group of sophoradiol to form soyasapogenol B . This biosynthetic pathway highlights the intricate enzymatic reactions that govern the production of this compound in plants.

Studies have shown that soyasapogenol B interacts with various cellular pathways. For instance, it modulates apoptotic signaling in cancer cells and influences osteoblast differentiation through MAPK pathways. Additionally, its interaction with specific proteins involved in cellular stress responses has been documented, indicating its potential role in autophagy and necroptosis .

Soyasapogenol B is part of a broader class of compounds known as soyasaponins. Key similar compounds include:

  • Soyasapogenol A: Exhibits similar anti-cancer properties but shows distinct differences in bioavailability and potency against certain cancer cell lines.
  • Soyasapogenol C: A derivative formed from soyasapogenol B through acid hydrolysis; it has different biological activities and structural characteristics.
  • Soyasaponin I: A glycosylated form that exhibits lower cytotoxicity compared to aglycones like soyasapogenol A and B.
CompoundStructure TypeBiological ActivityUnique Features
Soyasapogenol AAglyconeAnti-cancerHigher potency against certain cancers
Soyasapogenol CAglyconeVaries (less potent)Derived from hydrolysis of SoyB
Soyasaponin IGlycosideLower cytotoxicityMore soluble but less bioactive

The uniqueness of soyasapogenol B lies in its specific hydroxylation pattern and its potent biological effects compared to other related compounds. Its distinct structural characteristics contribute to its enhanced bioactivity and potential therapeutic applications.

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

458.37599545 g/mol

Monoisotopic Mass

458.37599545 g/mol

Heavy Atom Count

33

Melting Point

258 - 259 °C

UNII

1EZ10D7E2F

Other CAS

6118-01-0

Wikipedia

Soyasapogenol b

Dates

Modify: 2023-08-15

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